molecular formula C14H16ClN3O B2746764 N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine CAS No. 478043-18-4

N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine

Cat. No.: B2746764
CAS No.: 478043-18-4
M. Wt: 277.75
InChI Key: DNACRKQTJHILLT-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine (CAS: 478043-18-4) is a pyrimidine derivative featuring a 4-chlorobenzyl group at the N4 position, a methoxymethyl substituent at C6, and a methyl group at C2 . Pyrimidines are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial and immunomodulatory properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10-17-13(9-19-2)7-14(18-10)16-8-11-3-5-12(15)6-4-11/h3-7H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNACRKQTJHILLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)Cl)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323001
Record name N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666261
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478043-18-4
Record name N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core One common method involves the reaction of 2-methyl-4-chloropyrimidine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s pyrimidine core is modified with distinct substituents that influence its conformation and intermolecular interactions. Below is a comparative analysis with similar derivatives:

Table 1: Substituent Profiles and Structural Parameters
Compound Name (CAS/Reference) Substituents (Positions) Dihedral Angles (°)* Hydrogen Bonding Interactions
Target Compound (478043-18-4) N4: 4-Cl-benzyl; C6: methoxymethyl; C2: methyl Not reported Not reported
N-(2-Fluorophenyl)-5-[(4-MeO-phenyl)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine N4: 2-Fluorophenyl; C5: 4-MeO-phenylaminomethyl 12.8, 12.0, 86.1 C–H⋯O, C–H⋯π (crystal stabilization)
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-Me-2-Ph-pyrimidin-4-amine N4: 2-Fluorophenyl; C5: 4-EtO-phenylaminomethyl 15.4, 28.4, 77.5 N–H⋯N, π–π stacking
N-(4-MeO-phenyl)-5-{[4-(CF3)anilino]methyl}-6-Me-2-Ph-pyrimidin-4-amine N4: 4-MeO-phenyl; C5: 4-CF3-anilino Not detailed Weak C–H⋯O

*Dihedral angles between the pyrimidine ring and substituent aryl groups.

Key Observations :

  • Hydrogen Bonding : Unlike analogs with N–H⋯N interactions (e.g., ), the target compound’s methoxymethyl group may prioritize C–H⋯O bonds, similar to .
  • Coplanarity : In , the fluorophenyl ring is nearly coplanar with the pyrimidine core (dihedral angle: 12.8°), enhancing π–π stacking. The target compound’s 4-Cl-benzyl group may adopt a similar conformation, but experimental data are lacking .

Biological Activity

N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that incorporates a chlorophenyl group and a methoxymethyl substituent, which may influence its interaction with biological targets.

  • Molecular Formula : C14H16ClN3O
  • Molecular Weight : 277.75 g/mol
  • CAS Number : 2092788-60-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. This compound may modulate enzymatic activity, leading to alterations in metabolic pathways associated with disease states.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, potentially by inhibiting viral replication or interfering with viral entry into host cells. Studies have shown that pyrimidine derivatives can disrupt the life cycle of viruses, making them promising candidates for antiviral drug development.

Anticancer Activity

This compound has been investigated for its anticancer effects, particularly against various tumor cell lines. The compound may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Promotion of programmed cell death (apoptosis)

In vitro studies have demonstrated significant cytotoxicity against several cancer types, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It may inhibit key inflammatory mediators and cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindings
In vitro Study on Antiviral Activity The compound inhibited viral replication in cultured cells, demonstrating IC50 values comparable to established antiviral agents.
Anticancer Efficacy in Cell Lines Significant reduction in cell viability was observed in breast and lung cancer cell lines treated with the compound, with IC50 values ranging from 10 to 30 µM.
Anti-inflammatory Mechanism Investigation The compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, indicating its potential use in inflammatory diseases.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a moderate safety profile. Acute toxicity studies suggest that it can cause skin irritation and should be handled with care. Long-term studies are required to fully understand its safety in clinical applications.

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